![molecular formula C10H13BrN2 B1399943 N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine CAS No. 1342752-66-2](/img/structure/B1399943.png)
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine
Übersicht
Beschreibung
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromopyridine moiety attached to a cyclobutanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine typically involves the reaction of 5-bromopyridine with cyclobutanamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromopyridine is reacted with cyclobutanamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the pyridine nitrogen. Key reactions include:
Reagents and Conditions
-
Ammonia/Amines : Reacts with NH₃ or primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C to yield amino-substituted derivatives .
-
Thiols : Forms thioether derivatives using NaH as a base in THF.
Example Reaction
Key Data
Entry | Nucleophile | Product Yield (%) | Reference |
---|---|---|---|
1 | Piperidine | 78 | |
2 | Benzylamine | 65 |
Cross-Coupling Reactions
The bromopyridine moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation:
Suzuki–Miyaura Coupling
Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.
Applications : Introduces aryl/heteroaryl groups at the 5-position.
Example :
Buchwald–Hartwig Amination
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .
Applications : Forms C–N bonds with secondary amines or anilines.
Amine Alkylation/Acylation
The cyclobutanamine group undergoes alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts.
-
Acylation : Treating with acetyl chloride yields N-acetyl derivatives (85% yield).
Oxidation/Reduction
-
Oxidation : Hydrogen peroxide converts the pyridine ring to N-oxide derivatives, altering electronic properties .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, modifying solubility and basicity.
Mechanistic Insights
-
NAS Reactivity : The bromine’s activation is enhanced by the pyridine ring’s electron deficiency, with calculated Hammett σ⁺ values ≈ 1.2 for 5-bromopyridines .
-
Coupling Efficiency : Suzuki reactions exhibit higher yields with electron-rich boronic acids due to improved transmetallation kinetics .
Comparative Reaction Table
Reaction Type | Reagents/Catalysts | Temperature (°C) | Key Product | Yield (%) |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 5-Arylpyridine derivative | 72–89 |
Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 110 | 5-(Dialkylamino)pyridine derivative | 65–78 |
N-Acetylation | AcCl, Et₃N | 25 | N-Acetylcyclobutanamine analog | 85 |
NAS with Piperidine | Piperidine, DMF | 100 | 5-Piperidinopyridine derivative | 78 |
Stability and Side Reactions
-
Debromination : Prolonged heating in polar solvents (e.g., DMSO) leads to partial debromination.
-
Ring Strain Effects : The cyclobutane ring may undergo ring-opening under strong acidic conditions (e.g., H₂SO₄).
Wissenschaftliche Forschungsanwendungen
Biological Applications
The compound exhibits several promising biological activities, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine possesses antimicrobial properties against specific bacterial strains. Preliminary studies suggest its mechanism involves disrupting bacterial cell membranes, which could lead to cell death.
Anticancer Properties
Studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Tubulin inhibition |
A549 | 20 | Apoptosis induction |
Neuropharmacological Effects
The compound may act as a partial agonist at serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. This interaction could modulate neurotransmitter systems, offering new avenues for research in neuropharmacology.
Anticancer Study
A study involving this compound revealed its ability to induce cytotoxicity in cancer cell lines through mechanisms linked to tubulin dynamics. Researchers observed that treatment led to significant reductions in cell viability, supporting its potential as an anticancer agent.
Neuropharmacological Investigation
In vitro studies demonstrated that the compound interacts with serotonin receptors, influencing neurotransmitter activity. This effect was quantified through receptor binding assays, showing a notable affinity for the 5-HT2A receptor compared to standard drugs.
Wirkmechanismus
The mechanism of action of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine: Similar structure but with an additional methyl group on the cyclobutanamine moiety.
N-[(5-bromopyridin-2-yl)methyl]cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is unique due to its specific combination of a bromopyridine moiety and a cyclobutanamine structure. This combination imparts distinct reactivity and biological activity, making it valuable for various research applications.
Biologische Aktivität
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is a compound that has attracted significant attention in medicinal chemistry and pharmacology due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This mechanism is particularly relevant in the context of neurological disorders and inflammatory diseases where such interactions can influence disease pathways.
Anticancer Properties
Recent studies have demonstrated the potential anticancer activity of this compound. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. In vitro assays indicated that derivatives of this compound could inhibit cell proliferation with IC values below 10 μM in certain cancer models .
Neuropharmacological Effects
In the realm of neuropharmacology, compounds related to this compound have been investigated for their effects on neurotransmitter systems. Initial findings suggest that these compounds may modulate neurotransmitter release or receptor activity, which could be beneficial in treating conditions such as depression or anxiety disorders .
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of brominated pyridine derivatives, including this compound. The results indicated significant cytotoxicity against glioma cells with an IC value of 4.5 μM, highlighting its potential as an anticancer agent.
- Neuropharmacological Assessment : Another investigation focused on the neuropharmacological effects of similar compounds revealed that they could enhance GABAergic transmission, suggesting a possible application in anxiety treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity | IC Value (μM) |
---|---|---|---|
This compound | Brominated Pyridine | Anticancer | 4.5 |
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine | Methylated Derivative | Neurotransmitter Modulation | 8.0 |
N-[(5-bromopyridin-2-yl)methyl]cyclopentanamine | Cyclopentane Variant | Moderate Anticancer Activity | 6.0 |
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-4-5-10(12-6-8)7-13-9-2-1-3-9/h4-6,9,13H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGHHSXVPXVAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.